molecular formula C7H3NO B6589713 5-ethynylfuran-2-carbonitrile CAS No. 2354574-48-2

5-ethynylfuran-2-carbonitrile

Cat. No.: B6589713
CAS No.: 2354574-48-2
M. Wt: 117.1
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Description

5-Ethynylfuran-2-carbonitrile is a heterocyclic compound featuring a furan ring substituted with a nitrile group at position 2 and an ethynyl (-C≡CH) group at position 5. Its molecular formula is C₇H₃NO, with a molecular weight of 117.11 g/mol.

Properties

CAS No.

2354574-48-2

Molecular Formula

C7H3NO

Molecular Weight

117.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynylfuran-2-carbonitrile typically involves the reaction of furan derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, which involves the coupling of a furan derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-ethynylfuran-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-ethynylfuran-2-amine.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 5-ethynylfuran-2-amine.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

5-ethynylfuran-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: Used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-ethynylfuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

5-Chloromethyl-furan-2-carbonitrile Structure: Furan with 2-CN and 5-CH₂Cl substituents. Molecular Formula: C₆H₄ClNO. Applications: Intermediate in agrochemicals; the chloromethyl group enables nucleophilic substitutions. Synthesis: Likely involves Friedel-Crafts alkylation or halogenation of furan precursors .

5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile Structure: Furan with 2-CN, 3-Ph, 4-benzoyl, and 5-NH₂ groups. Molecular Weight: 288.30 g/mol. Synthesis: Electrochemical reduction of 2-bromo-2-cyanoacetophenone, highlighting green chemistry advantages .

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile Structure: Thiophene with 3-CN, 5-Me, and 2-nitroanilino groups. Molecular Formula: C₁₂H₉N₃O₂S. Applications: Potential use in optoelectronics due to thiophene’s conductive properties .

5-Norbornene-2-carbonitrile Structure: Bicyclic norbornene with 2-CN. Molecular Formula: C₈H₉N. Properties: High thermal stability, used in polymer crosslinking .

Physicochemical and Reactivity Comparisons

Compound Heterocycle Substituents Molecular Weight (g/mol) Key Reactivity
5-Ethynylfuran-2-carbonitrile Furan 2-CN, 5-ethynyl 117.11 Ethynyl enables Sonogashira coupling; nitrile enhances electrophilicity.
5-Chloromethyl-furan-2-carbonitrile Furan 2-CN, 5-CH₂Cl 141.56 Chloromethyl allows SN2 reactions; nitrile stabilizes intermediates .
5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile Furan 2-CN, 3-Ph, 4-benzoyl, 5-NH₂ 288.30 Amino group participates in hydrogen bonding; benzoyl aids π-π stacking .
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile Thiophene 3-CN, 5-Me, 2-nitroanilino 275.28 Nitro group enhances electron-withdrawing effects; thiophene improves conductivity .
5-Norbornene-2-carbonitrile Norbornene 2-CN 119.17 Rigid bicyclic structure enhances thermal stability .
Reactivity Insights:
  • Furan vs. Thiophene : Furan’s oxygen atom increases electronegativity, making it less polarizable than sulfur in thiophene. This difference impacts charge transport in materials science applications .
  • Ethynyl vs. Chloromethyl : Ethynyl groups offer sp-hybridized carbons for cross-coupling, whereas chloromethyl groups are better suited for nucleophilic substitutions .

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